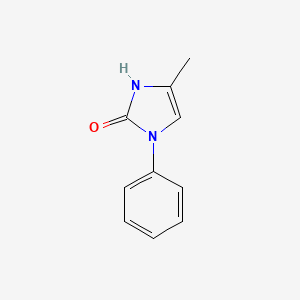

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a phenyl group at the first position and a methyl group at the fourth position, making it a substituted imidazole derivative. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amido-nitrile with a suitable reagent under mild conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced imidazole derivatives.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The antimicrobial potential of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one has been evaluated against various pathogenic microorganisms. Studies have demonstrated its effectiveness against both bacteria and fungi.

Case Studies

- Bacterial Inhibition : Jain et al. synthesized derivatives of imidazole compounds and assessed their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, some derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Norfloxacin .

- Fungal Activity : The compound's efficacy against fungal strains such as Candida albicans was also evaluated. Parab et al. reported that certain derivatives showed promising antifungal activity when tested using agar diffusion methods .

Data Table: Antimicrobial Activity Summary

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1a | S. aureus | 10 | Jain et al. |

| 1b | E. coli | 15 | Jain et al. |

| 4h | B. subtilis | 12 | Brahmbhatt et al. |

| Z | C. albicans | 20 | Parab et al. |

Anticancer Activity

The anticancer properties of this compound have been extensively studied, revealing its potential as a therapeutic agent against various cancer cell lines.

Case Studies

- Cell Line Testing : Yurttas et al. synthesized novel imidazole derivatives and evaluated their cytotoxic effects on rat glioma (C6) and human liver (HepG2) cancer cells using the MTT assay. Notably, compound 20g demonstrated significant cytotoxicity with IC50 values of 15.67 µM for C6 and 58.33 µM for HepG2 cells .

- Mechanism of Action : Hsieh et al. investigated the mechanism through which these compounds induce apoptosis in cancer cells, confirming that they target microtubules and disrupt mitotic processes .

Data Table: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20g | C6 | 15.67 ± 2.52 |

| 20g | HepG2 | 58.33 ± 2.89 |

| 21a | MCF-7 | 13.49 ± 0.16 |

| DOX | MCF-7 | 0.46 ± 0.01 |

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promise as an antioxidant agent.

Case Studies

Research has indicated that imidazole derivatives can scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases . The antioxidant activity is often measured using assays that evaluate the ability to reduce oxidative damage in biological systems.

Wirkmechanismus

The mechanism of action of 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dihydro-2H-imidazol-2-one: A closely related compound with similar structural features.

4-Methyl-1-phenyl-1H-imidazole: Another imidazole derivative with a different substitution pattern.

1-Phenylimidazole: A simpler imidazole derivative without the methyl group.

Uniqueness

4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and methyl groups can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

4-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure featuring a phenyl group and a methyl group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, with a molecular weight of 176.22 g/mol. It is recognized for its potential interactions with various biological targets due to its structural features, which include:

- A five-membered imidazole ring

- A phenyl substituent at the first position

- A methyl group at the fourth position

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-1-phenyl-2,3-dihydro... | S. aureus | 0.002 µg/mL |

| E. coli | 0.004 µg/mL | |

| B. subtilis | 0.002 µg/mL | |

| Ciprofloxacin | S. aureus | 0.004 µg/mL |

| E. coli | 0.004 µg/mL |

This table illustrates the comparative efficacy of the compound against standard antibiotics.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with some research indicating that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study:

A recent study explored the effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular responses .

Eigenschaften

IUPAC Name |

5-methyl-3-phenyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-12(10(13)11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYCVHCXXITIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24631-04-7 |

Source

|

| Record name | 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.